Superior Efficacy over Dihydroergotoxine in Intermittent Claudication: Clinical Trial Evidence
In a comparative double-blind study of intermittent claudication, suloctidil demonstrated significantly superior efficacy compared to dihydroergotoxine based on physician's global assessment of treatment response [1]. Both suloctidil and dihydroergotoxine were superior to placebo, but suloctidil was significantly better than dihydroergotoxine (p-value not specified in available abstract) [1].
| Evidence Dimension | Physician's overall assessment of treatment response |
|---|---|
| Target Compound Data | Significantly superior to placebo; significantly better than dihydroergotoxine |
| Comparator Or Baseline | Dihydroergotoxine and placebo |
| Quantified Difference | Statistically significant superiority (exact p-value not available in abstract) |
| Conditions | Comparative double-blind clinical study of intermittent claudication |
Why This Matters
This is a direct clinical comparative study demonstrating superior efficacy, which is rare among older vasodilators and provides procurement justification for suloctidil over dihydroergotoxine in research on peripheral vascular disorders.
- [1] Medical treatment of intermittent claudication: a comparative double-blind study of suloctidil, dihydroergotoxine and placebo. PubMed Abstract. PMID not available in abstract view. View Source
